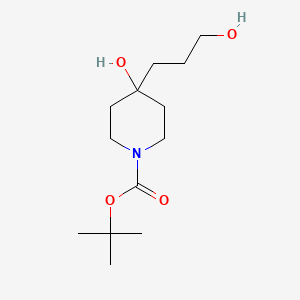

Tert-Butyl-4-Hydroxy-4-(3-Hydroxypropyl)piperidin-1-carboxylat

Übersicht

Beschreibung

Tert-butyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate: is an organic compound with the molecular formula C13H25NO3 and a molecular weight of 243.35 g/mol . It is a piperidine derivative, often used as an intermediate in organic synthesis and pharmaceutical research .

Wissenschaftliche Forschungsanwendungen

Chemistry:

- Used as an intermediate in the synthesis of complex organic molecules.

- Employed in the development of new synthetic methodologies .

Biology:

Medicine:

- Explored as a precursor in the synthesis of pharmaceutical compounds.

- Studied for its potential therapeutic applications .

Industry:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 3-hydroxypropyl bromide under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and purification systems to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halides or alkyl derivatives.

Wirkmechanismus

The mechanism of action of tert-butyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and piperidine groups in the compound allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity . The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

- Tert-butyl 4-hydroxy-1-piperidinecarboxylate

- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate

- Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate

Comparison:

- Tert-butyl 4-hydroxy-1-piperidinecarboxylate: Similar structure but lacks the 3-hydroxypropyl group, which may affect its reactivity and applications .

- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Contains an aminomethyl group instead of a hydroxypropyl group, leading to different chemical properties and potential uses .

- Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Features a hydroxymethyl group, which may influence its biological activity and synthetic utility .

Biologische Aktivität

Tert-butyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate (CAS No. 156185-63-6) is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article synthesizes available data on its biological activity, including synthesis methods, pharmacological effects, structure-activity relationships, and relevant case studies.

Molecular Formula: C13H25NO3

Molecular Weight: 243.34 g/mol

CAS Number: 156185-63-6

PubChem ID: 2800739

The compound features a tert-butyl group, a hydroxypropyl group, and a piperidine ring, which are critical for its biological interactions. The presence of multiple functional groups suggests potential for diverse biological activities.

Synthesis

The synthesis of tert-butyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate can be achieved through various methods involving the reaction of piperidine derivatives with tert-butyl esters in organic solvents like dichloromethane. For example:

-

Starting Materials:

- 3-Piperidin-4-yl-propan-1-ol

- Di-tert-butyl dicarbonate

-

Reaction Conditions:

- Stirring under nitrogen atmosphere at ambient temperature for several hours.

- Purification via chromatography.

The yield is reported to be around 88% under optimized conditions .

Antiviral Activity

Recent studies have explored the antiviral properties of various piperidine derivatives, including compounds structurally similar to tert-butyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate. For instance:

- Anti-HIV Activity:

- Compounds similar in structure have been screened against wild-type and resistant strains of HIV-1, showing promising results with EC50 values ranging from nanomolar to micromolar concentrations. The selectivity index (SI) indicates a favorable therapeutic window .

- The structure–activity relationship (SAR) analysis suggests that specific substitutions on the piperidine ring enhance antiviral potency while minimizing cytotoxicity .

Anticancer Activity

Piperidine derivatives have also been investigated for their anticancer potential:

- Mechanism of Action:

- Some studies indicate that these compounds can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

- Notably, compounds with similar structural motifs have demonstrated superior efficacy compared to standard chemotherapeutics like bleomycin in certain tumor models .

Case Studies

-

Study on Antiviral Activity:

In a study assessing the efficacy of various piperidine derivatives against HIV, compounds exhibiting structural similarities to tert-butyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate were found to have EC50 values as low as 2.20 nmol/L, indicating strong antiviral activity against HIV strains resistant to conventional treatments . -

Anticancer Efficacy:

Another investigation focused on the anticancer properties revealed that certain piperidine derivatives could significantly inhibit the growth of FaDu hypopharyngeal tumor cells compared to control groups, showcasing their potential as novel anticancer agents .

Structure-Activity Relationships (SAR)

The biological activity of tert-butyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate is influenced by its structural components:

| Structural Feature | Impact on Activity |

|---|---|

| Tert-butyl group | Enhances lipophilicity and solubility |

| Hydroxypropyl substitution | Critical for binding affinity |

| Piperidine core | Essential for biological activity |

Research indicates that modifications to these key features can lead to variations in potency and selectivity against target pathogens or cancer cells.

Eigenschaften

IUPAC Name |

tert-butyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-12(2,3)18-11(16)14-8-6-13(17,7-9-14)5-4-10-15/h15,17H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AREULNBQQJJIOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CCCO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.